Spectroscopic Profile of 2-Methyl-1-vinylimidazole: A Technical Guide
Spectroscopic Profile of 2-Methyl-1-vinylimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Methyl-1-vinylimidazole, a versatile heterocyclic compound with applications in polymer chemistry, coordination chemistry, and catalysis. This document summarizes key spectroscopic data, outlines detailed experimental protocols for its characterization, and presents logical workflows and molecular interactions through explanatory diagrams.
Core Spectroscopic Data
The structural elucidation of 2-Methyl-1-vinylimidazole is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these analyses are summarized below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]
Table 1: ¹H NMR Spectroscopic Data for 2-Methyl-1-vinylimidazole in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.08 | dd | 1H | H-vinyl (α-proton) |
| 6.98 | d | 1H | H5 |
| 6.85 | d | 1H | H4 |
| 5.15 | dd | 1H | H-vinyl (β-proton, trans) |
| 4.75 | dd | 1H | H-vinyl (β-proton, cis) |
| 2.40 | s | 3H | -CH₃ |
Note: dd = doublet of doublets, d = doublet, s = singlet. Chemical shifts are referenced to TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for 2-Methyl-1-vinylimidazole in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 145.2 | C2 |
| 130.5 | C-vinyl (α-carbon) |
| 128.8 | C4 |
| 119.5 | C5 |
| 105.8 | C-vinyl (β-carbon) |
| 13.2 | -CH₃ |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman are used to identify the functional groups present in 2-Methyl-1-vinylimidazole. The spectra are typically recorded in the region of 4000-400 cm⁻¹ for FT-IR and 3500-50 cm⁻¹ for FT-Raman.[1]
Table 3: Key FT-IR and FT-Raman Vibrational Frequencies for 2-Methyl-1-vinylimidazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretching (imidazole ring) |
| ~3050 | Medium | C-H stretching (vinyl group) |
| ~2930 | Medium | C-H stretching (methyl group) |
| ~1650 | Strong | C=C stretching (vinyl group) |
| ~1500, ~1480 | Strong | C=N and C=C stretching (imidazole ring) |
| ~1430 | Medium | C-H bending (methyl group) |
| ~960, ~910 | Strong | C-H out-of-plane bending (vinyl group) |
| ~830 | Medium | Ring bending (imidazole) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Table 4: Mass Spectrometry Data for 2-Methyl-1-vinylimidazole
| m/z | Interpretation |
| 108 | [M]⁺ (Molecular Ion) |
| 93 | [M - CH₃]⁺ |
| 81 | [M - HCN]⁺ |
| 54 | Fragmentation of imidazole ring |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:
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Weigh approximately 10-20 mg of 2-Methyl-1-vinylimidazole.
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Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Transfer the solution to a 5 mm NMR tube.
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Instrument Setup (¹H NMR):
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Spectrometer: 400 MHz or higher field strength Bruker Avance or similar.
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Pulse Program: Standard single-pulse (zg30).
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Spectral Width: -2 to 12 ppm.
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Number of Scans: 16-32.
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Relaxation Delay: 1-2 seconds.
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Temperature: 298 K.
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Instrument Setup (¹³C NMR):
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Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.
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Pulse Program: Proton-decoupled (zgpg30).
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Spectral Width: -10 to 160 ppm.
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Number of Scans: 1024 or more to achieve adequate signal-to-noise.
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Relaxation Delay: 2-5 seconds.
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Temperature: 298 K.
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Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase the spectrum and perform baseline correction.
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Calibrate the chemical shifts using the TMS signal at 0 ppm.
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Integrate the peaks in the ¹H NMR spectrum.
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Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation:
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For liquid samples, a thin film can be prepared by placing a drop of 2-Methyl-1-vinylimidazole between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
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Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a drop of the liquid directly on the ATR crystal.
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Instrument Setup:
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Spectrometer: PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5, or similar FT-IR spectrometer.
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
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Background: A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded prior to the sample measurement.
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Data Analysis:
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Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation:
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Prepare a dilute solution of 2-Methyl-1-vinylimidazole (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
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Instrument Setup:
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Gas Chromatograph: Agilent 7890B or similar, coupled to a mass spectrometer.
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Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).
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Injector Temperature: 250 °C.
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Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Mass Spectrometer: Agilent 5977B or similar single quadrupole or ion trap mass spectrometer.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-300.
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Interface Temperature: 280 °C.
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Data Analysis:
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Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.
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Examine the mass spectrum of the corresponding peak to identify the molecular ion and major fragment ions.
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Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.
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Visualizations: Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows relevant to the analysis and application of 2-Methyl-1-vinylimidazole.
Caption: Workflow for the spectroscopic analysis of 2-Methyl-1-vinylimidazole.
Caption: Coordination of 2-Methyl-1-vinylimidazole to a metal center.
Caption: Simplified pathway for the radical polymerization of 2-Methyl-1-vinylimidazole.
